N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide

Description

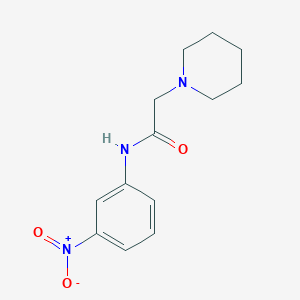

N-(3-Nitrophenyl)-2-(piperidin-1-yl)acetamide is a synthetic acetamide derivative characterized by a nitro-substituted phenyl ring and a piperidine moiety. Its chemical formula is C₁₃H₁₅N₃O₃, with a molecular weight of 261.28 g/mol (CAS: 122-28-1) . The nitro group at the 3-position on the phenyl ring enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions. Spectroscopic data (IR, NMR) confirm structural features such as N–H stretching (~3400 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .

Properties

CAS No. |

35763-43-0 |

|---|---|

Molecular Formula |

C13H17N3O3 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(3-nitrophenyl)-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C13H17N3O3/c17-13(10-15-7-2-1-3-8-15)14-11-5-4-6-12(9-11)16(18)19/h4-6,9H,1-3,7-8,10H2,(H,14,17) |

InChI Key |

VNKKYMYQWARECN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide typically involves the reaction of 3-nitroaniline with 2-chloro-N-(piperidin-1-yl)acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nucleophiles such as amines or thiols

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

Reduction: N-(3-aminophenyl)-2-(piperidin-1-yl)acetamide

Substitution: Various substituted derivatives depending on the nucleophile used

Hydrolysis: 3-nitrobenzoic acid and piperidin-1-yl acetamide

Scientific Research Applications

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinyl acetamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, heterocycles, or functional groups, emphasizing structural, physicochemical, and biological distinctions.

Substituted Phenylacetamides with Heterocyclic Moieties

Key Observations :

- Thiadiazole derivatives (VA17, VA20) exhibit higher molecular weights and improved pharmacokinetic profiles due to sulfur-containing heterocycles, which enhance metabolic stability .

- Morpholine-sulfonyl analog shows increased polar surface area (PSA) due to sulfonyl and morpholine groups, likely improving aqueous solubility but reducing blood-brain barrier penetration compared to the parent compound .

Nitro-Substituted Acetamides with Varied Aromatic Systems

Key Observations :

- Dinitrophenyl derivative exhibits stronger electron-withdrawing effects, which may hinder solubility (logSw: -3.31) but enhance stability in acidic environments .

Piperidine/Acetamide Hybrids with Bioactive Scaffolds

Research Findings and Implications

- Structural Flexibility : The piperidine ring and nitro group in this compound provide a balance between lipophilicity and polarity, making it adaptable for CNS or peripheral targets.

- Biological Relevance : Thiadiazole derivatives (e.g., VA17) highlight the importance of heterocycles in enhancing bioactivity, while fluorophenyl analogs () emphasize substituent effects on physicochemical profiles.

- Synthetic Accessibility : Multicomponent reactions () and column chromatography () are common methods for synthesizing such compounds, ensuring scalability for preclinical studies.

Biological Activity

N-(3-nitrophenyl)-2-(piperidin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group and a piperidine moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

This compound exhibits a molecular weight of approximately 252.27 g/mol.

1. Cell Cycle Modulation

Research has shown that this compound influences the cell cycle, particularly in HepG2 liver cancer cells. It has been observed to block the transition from the G2 phase to the M phase, resulting in G2/M cell cycle arrest. This action is associated with its potential anti-tumor activity, as evidenced by a reduction in the proportion of cells progressing to mitosis at higher concentrations .

2. Protein Kinase Inhibition

The compound demonstrates significant inhibitory activity against various protein kinases, including:

- IGF1R (Inhibition: 76.84%)

- EGFR (Inhibition: 24.36%)

- VEGFR1 and PDGFRβ (Inhibition: ~12%)

These inhibitory effects suggest that this compound may play a role in cancer treatment by disrupting signaling pathways critical for tumor growth and survival .

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Studies

Case Study 1: Anticancer Activity

In vitro studies indicated that this compound exhibited moderate anticancer activity against HepG2 cells. The MTT assay revealed a dose-dependent reduction in cell viability, supporting its potential as an anti-tumor agent .

Case Study 2: Antimicrobial Evaluation

This compound was evaluated for antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.